molecular formula C9H12N2O2 B12858545 N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide

Cat. No.: B12858545
M. Wt: 180.20 g/mol
InChI Key: LXTDFAIPTQDPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide is a synthetic organic compound characterized by its unique cyclopenta[c]isoxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide typically involves the following steps:

    Formation of the Cyclopenta[c]isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroximinoyl chloride and an alkyne.

    Amidation Reaction: The cyclopenta[c]isoxazole intermediate is then reacted with propionyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amides.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a potential treatment for various diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
  • Cyclopenta[c]isoxazole derivatives

Uniqueness

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide stands out due to its specific propionamide group, which imparts unique chemical properties and biological activities. Compared to other cyclopenta[c]isoxazole derivatives, this compound has shown higher stability and specificity in its interactions with molecular targets.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)propanamide

InChI

InChI=1S/C9H12N2O2/c1-2-8(12)10-9-6-4-3-5-7(6)11-13-9/h2-5H2,1H3,(H,10,12)

InChI Key

LXTDFAIPTQDPBH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C2CCCC2=NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.